N-[(2-chlorophenyl)-(2-methoxyphenyl)methyl]-2-(methylamino)acetamide;hydrochloride
Description
N-[(2-chlorophenyl)-(2-methoxyphenyl)methyl]-2-(methylamino)acetamide;hydrochloride is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a chlorophenyl group, a methoxyphenyl group, and a methylaminoacetamide moiety. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Properties
IUPAC Name |
N-[(2-chlorophenyl)-(2-methoxyphenyl)methyl]-2-(methylamino)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2.ClH/c1-19-11-16(21)20-17(12-7-3-5-9-14(12)18)13-8-4-6-10-15(13)22-2;/h3-10,17,19H,11H2,1-2H3,(H,20,21);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQHNUHJVWLKFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC(C1=CC=CC=C1OC)C2=CC=CC=C2Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)-(2-methoxyphenyl)methyl]-2-(methylamino)acetamide;hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Formation of the Intermediate: The reaction begins with the chlorination of 2-phenylmethanol to form 2-chlorobenzyl chloride.
Methoxylation: The 2-chlorobenzyl chloride is then reacted with 2-methoxyphenyl magnesium bromide in the presence of a catalyst to form the methoxyphenyl intermediate.
Amidation: The methoxyphenyl intermediate undergoes amidation with methylamine to form the final product, N-[(2-chlorophenyl)-(2-methoxyphenyl)methyl]-2-(methylamino)acetamide.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. The final product is purified using techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)-(2-methoxyphenyl)methyl]-2-(methylamino)acetamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium hydroxide, ammonia, or thiols in appropriate solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-[(2-chlorophenyl)-(2-methoxyphenyl)methyl]-2-(methylamino)acetamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays to study enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects, including its role as an analgesic or anti-inflammatory agent.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)-(2-methoxyphenyl)methyl]-2-(methylamino)acetamide;hydrochloride involves its interaction with specific molecular targets within the body. The compound binds to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-chlorophenyl)-(2-methoxyphenyl)methyl]-2-(ethylamino)acetamide;hydrochloride
- N-[(2-chlorophenyl)-(2-methoxyphenyl)methyl]-2-(dimethylamino)acetamide;hydrochloride
- N-[(2-chlorophenyl)-(2-methoxyphenyl)methyl]-2-(propylamino)acetamide;hydrochloride
Uniqueness
N-[(2-chlorophenyl)-(2-methoxyphenyl)methyl]-2-(methylamino)acetamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and chlorophenyl groups contribute to its stability and reactivity, while the methylaminoacetamide moiety enhances its solubility and bioavailability.
This compound’s unique structure and properties make it a valuable tool in various scientific and industrial applications, distinguishing it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
